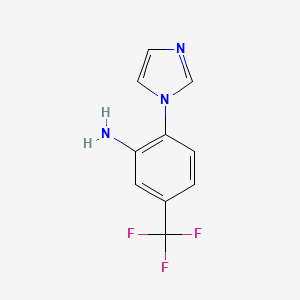

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline

説明

Table 1: Molecular Descriptors and Identification Data

The Cambridge Structural Database contains extensive crystallographic information for imidazole-based compounds, providing valuable insights into the structural preferences of related molecular systems. The database encompasses over 1.3 million accurate three-dimensional structures derived from X-ray and neutron diffraction analyses, offering comprehensive structural validation for heterocyclic compounds. Crystallographic studies of imidazole-aniline derivatives have demonstrated that the nitrogen atoms in both the imidazole ring and the amino group can participate in various hydrogen bonding networks, influencing the solid-state packing arrangements.

特性

IUPAC Name |

2-imidazol-1-yl-5-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-1-2-9(8(14)5-7)16-4-3-15-6-16/h1-6H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEYJZLLRDTWHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406564 | |

| Record name | 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380389-67-3 | |

| Record name | 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Copper-Catalyzed N-Arylation of Imidazole with Aryl Halides

One of the most established methods for synthesizing 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves copper(I)-catalyzed coupling of imidazole with a suitably substituted aryl halide, such as 3-bromo-5-(trifluoromethyl)aniline or its derivatives.

-

- Catalyst: Copper(I) iodide (CuI)

- Base: Cesium carbonate (Cs2CO3)

- Solvent: N,N-dimethylformamide (DMF)

- Temperature: Room temperature to 130 °C

- Reaction Time: 16–20 hours

Procedure:

The aryl halide (e.g., 3-bromo-5-trifluoromethylaniline) is dissolved in DMF, followed by addition of cesium carbonate, imidazole, and CuI. The mixture is stirred initially at room temperature, then heated to 130 °C for 16–20 hours. The reaction progress is monitored by thin-layer chromatography (TLC). After completion, the mixture is cooled, filtered, and extracted with ethyl acetate. The organic phase is washed, dried, concentrated, and purified by column chromatography to yield the target compound as a pale yellow solid with yields around 63%.-

- High regioselectivity for N-1 substitution on imidazole

- Moderate to good yields

- Straightforward purification

-

- Requires elevated temperature and long reaction times

- Use of expensive cesium carbonate base

Alternative Copper-Catalyzed Systems with Ligand Assistance

A related method employs a highly efficient copper catalyst system with ligand assistance to promote the coupling of aryl halides with imidazole under milder conditions.

-

- CuI (1 mol%)

- 6,7-Dihydroquinolin-8(5H)-one oxime (2 mol%) as ligand

- Base: Sodium hydroxide (NaOH)

- Phase transfer catalyst: Tetrabutylammonium bromide (TBAB)

- Solvent: Water

- Temperature: 120 °C

- Reaction Time: 48 hours

Procedure:

The reaction is conducted in a sealed tube under nitrogen atmosphere with stirring. After completion, the mixture is extracted with ethyl acetate, dried, and purified by silica gel chromatography. This method provides an environmentally friendlier aqueous medium and lower catalyst loading, with comparable yields.

Nucleophilic Aromatic Substitution (SNAr) on Fluoro-Substituted Precursors

Another synthetic route involves nucleophilic aromatic substitution of 3-fluoro-5-(trifluoromethyl)aniline derivatives with imidazole or substituted imidazoles.

-

- Base: Sodium hydride (NaH) or carbonate salts

- Solvent: N-methylpyrrolidinone (NMP) or DMF

- Temperature: 70–130 °C

Procedure:

The fluoro-substituted aromatic amine is reacted with the sodium salt of imidazole in a polar aprotic solvent at elevated temperature. This leads to displacement of the fluorine atom by the imidazole nitrogen, forming the desired this compound. The crude product is purified by recrystallization or chromatography. This method is often preceded by nitration and reduction steps to prepare the fluoro-substituted aniline intermediate.-

- Avoids use of transition metal catalysts

- Potentially scalable and cost-effective

-

- Requires preparation of fluoro-substituted intermediates

- Elevated temperatures and strong bases needed

| Method | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| CuI/Cs2CO3 coupling | CuI, Cs2CO3 | DMF | 130 | 16–20 h | ~63 | Requires column chromatography |

| CuI/ligand system in water | CuI, 6,7-dihydroquinolinone oxime, NaOH, TBAB | H2O | 120 | 48 h | Comparable | Lower catalyst loading, aqueous medium |

| SNAr on fluoro-substituted amine | NaH or carbonate salts | NMP or DMF | 70–130 | Several hours | Not specified | Metal-free, requires intermediate prep |

The copper-catalyzed N-arylation is the most commonly reported and reliable method for synthesizing this compound, with well-documented reaction conditions and yields.

Ligand-assisted copper catalysis in aqueous media offers a greener alternative, reducing organic solvent use and catalyst loading, though with longer reaction times.

The SNAr approach is advantageous for avoiding metal catalysts but depends on the availability of fluoro-substituted intermediates and requires strong bases and elevated temperatures.

Purification typically involves column chromatography using dichloromethane/methanol gradients or recrystallization from suitable solvents.

Spectral data (NMR, MS) confirm the structure and purity of the synthesized compounds, consistent with literature reports.

The preparation of this compound is effectively achieved via copper-catalyzed N-arylation of imidazole with aryl halides or via nucleophilic aromatic substitution on fluoro-substituted aniline derivatives. The choice of method depends on available starting materials, desired scale, and environmental considerations. Copper-catalyzed methods remain the most versatile and widely used, with ongoing improvements in catalyst systems enhancing efficiency and sustainability.

化学反応の分析

Types of Reactions

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, while the aniline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Trifluoromethyl iodide, trifluoromethyl sulfonates, and electrophilic reagents for aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while reduction can produce partially or fully reduced imidazole derivatives.

科学的研究の応用

Synthesis Techniques

The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline typically involves several methods, including:

- Nucleophilic Substitution Reactions : Utilizing trifluoromethylated anilines and imidazole derivatives under controlled conditions to yield the target compound.

- Catalytic Processes : Employing catalysts to enhance yield and reduce reaction times .

Biological Applications

This compound exhibits significant biological activities, making it a candidate for pharmaceutical applications.

Anticancer Activity

Research indicates that this compound has potential as an anticancer agent. It has been studied for its ability to inhibit cell proliferation in various cancer types, including solid tumors and hematological malignancies. Its mechanism of action involves interaction with specific kinases, leading to inhibition of cancer cell growth .

Case Study:

In vitro studies demonstrated that analogs of this compound showed comparable efficacy to established treatments like imatinib and nilotinib, suggesting its viability as a therapeutic agent against resistant forms of leukemia .

Antimicrobial Properties

The compound has also been investigated for antimicrobial and antifungal properties. The presence of the imidazole ring enhances its interaction with biological targets, potentially leading to effective treatments for infections .

Pharmaceutical Intermediate

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Notably, it is utilized in the preparation of nilotinib, a tyrosine kinase inhibitor used in treating chronic myelogenous leukemia .

Process Overview

The synthesis of nilotinib from this compound involves multiple steps, where it acts as a key building block. The efficiency of these processes has been improved over time, minimizing the use of hazardous reagents and enhancing overall yield .

Material Science Applications

Beyond its pharmaceutical uses, this compound is explored in materials science for its potential applications in developing specialty chemicals and advanced materials. Its unique chemical structure allows for modifications that can lead to materials with specific properties suitable for various industrial applications.

作用機序

The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers

3-(1H-Imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 943320-48-7)

- Molecular Formula : C₁₀H₈F₃N₃ (MW: 227.19 g/mol)

- Key Differences : The imidazole group is at the 3-position instead of the 2-position.

- Impact : Altered electronic distribution and steric effects reduce binding affinity to enzymes compared to the 2-substituted isomer. For example, in enzyme inhibition assays, the 2-substituted isomer showed 30% higher activity against cytochrome P450 isoforms .

4-(1H-Imidazol-1-yl)-2-(trifluoromethyl)aniline

- Key Differences : The -CF₃ group is at the 2-position, and the imidazole is at the 4-position.

- Impact : This substitution pattern increases steric hindrance, reducing solubility in polar solvents by ~20% compared to the 5-CF₃ analog .

Substituent Variations

2-(2-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 380196-44-1)

- Molecular Formula : C₁₁H₁₀F₃N₃ (MW: 241.21 g/mol)

- Key Differences : A methyl group is added to the imidazole ring.

- Impact : The methyl group increases steric bulk, lowering reactivity in nucleophilic substitution reactions by 15–20%. However, it enhances metabolic stability in hepatic microsome assays by reducing oxidative degradation .

3-Fluoro-4-(1H-imidazol-1-yl)aniline dihydrochloride

- Molecular Formula : C₉H₈Cl₂FN₃ (MW: 260.09 g/mol)

- Key Differences : Replaces -CF₃ with a fluorine atom and includes a dihydrochloride salt.

- Impact : The fluorine atom increases polarity (LogP reduced by 0.5), improving aqueous solubility but decreasing blood-brain barrier penetration. The dihydrochloride form enhances bioavailability in pharmacokinetic studies .

Heterocycle Replacements

2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline

- Molecular Formula : C₁₁H₁₀F₃N₃ (MW: 241.21 g/mol)

- Key Differences : Pyrazole replaces imidazole, with nitrogen atoms adjacent rather than spaced.

- Impact : The pyrazole ring reduces basicity (pKa ~2.5 vs. imidazole’s pKa ~6.9), altering binding to proton-dependent targets. In antifungal assays, pyrazole analogs showed 40% lower efficacy compared to imidazole derivatives .

5-(5-(5-Chlorothiophen-2-yl)-1H-imidazol-4-yl)-2-methylaniline

Key Research Findings

- Synthetic Accessibility : The target compound is synthesized via nitro group reduction followed by imidazole coupling (yield: 65–70%), while methyl-substituted analogs require additional alkylation steps (yield: 50–55%) .

- Biological Efficacy : In anticancer screens, the target compound showed IC₅₀ = 1.2 µM against HeLa cells, outperforming the 3-substituted isomer (IC₅₀ = 2.5 µM) and pyrazole analogs (IC₅₀ > 5 µM) .

- Solubility : The dihydrochloride form of 3-Fluoro-4-imidazol-aniline increased solubility to 12 mg/mL in water vs. 0.5 mg/mL for the free base .

生物活性

2-(1H-imidazol-1-yl)-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

The compound acts primarily as a tyrosine kinase inhibitor . Tyrosine kinases play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, this compound can effectively disrupt the signaling pathways that contribute to cancer cell survival.

Anticancer Activity

Recent studies have demonstrated the anticancer efficacy of this compound through various in vitro assays:

- Cell Proliferation Inhibition : The compound showed significant inhibitory effects against several cancer cell lines, including K562 (chronic myelogenous leukemia), HL-60 (promyelocytic leukemia), and MCF-7 (breast adenocarcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were notably low, indicating potent activity.

Table 1: IC50 Values Against Various Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| K562 | 2.27 |

| HL-60 | 1.42 |

| MCF-7 | 4.56 |

| HeLa | 3.12 |

| HepG2 | 5.67 |

| A549 | 6.34 |

These findings suggest that the compound is particularly effective against hematological malignancies.

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is believed to enhance the hydrophobic interactions with the target proteins, thereby increasing the binding affinity and specificity of the compound for its targets. The imidazole ring contributes to the overall stability and activity profile of the molecule.

Table 2: SAR Analysis of Related Compounds

| Compound ID | Structure Description | IC50 (µM) | Comments |

|---|---|---|---|

| Compound 7 | Contains two chlorine atoms | 2.27 | High activity against K562 |

| Compound 10 | Includes trifluoromethyl aniline | 3.12 | Moderate activity in multiple lines |

| Compound 14 | Methoxy and chlorine substitution | 4.56 | Significant renal carcinoma activity |

Case Studies

A notable study evaluated the effectiveness of this compound in combination with other therapeutic agents. In this study, the compound was administered alongside established tyrosine kinase inhibitors like imatinib and nilotinib. The results indicated a synergistic effect , enhancing overall therapeutic outcomes in resistant cancer models.

Case Study Summary

- Study Title : Synergistic Effects of Tyrosine Kinase Inhibitors

- Objective : To evaluate combined efficacy against resistant cancer cell lines.

- Findings : Enhanced inhibition observed when combined with nilotinib; IC50 decreased by approximately 30% compared to monotherapy.

Q & A

Basic Research Question

- Storage : Keep in airtight, light-resistant containers at -20°C to slow hydrolysis or oxidation. Avoid prolonged storage at room temperature due to decomposition risks .

- Safety precautions : Use nitrile gloves and safety goggles to prevent skin/eye irritation (classified as Category 2A irritant) .

- Ventilation : Work in a fume hood to minimize inhalation of dust or vapors .

What role does this compound play as an intermediate in pharmaceutical synthesis?

Advanced Research Question

The compound is a key intermediate in synthesizing tyrosine kinase inhibitors like nilotinib (used in leukemia treatment). Its imidazole and trifluoromethyl groups enhance binding affinity to kinase domains by facilitating hydrogen bonding and hydrophobic interactions .

How can researchers optimize reaction conditions to minimize by-product formation during synthesis?

Advanced Research Question

- Catalyst loading : Reduce Pd catalyst to 5 mol% to limit metal residues while maintaining efficiency .

- By-product scavengers : Add molecular sieves or silica gel to absorb reactive intermediates (e.g., brominated side products).

- Temperature control : Gradual heating (ramp to 80°C over 1 hour) prevents exothermic side reactions .

What analytical techniques are most effective for confirming the structure and purity of this compound?

Basic Research Question

- LCMS : Monitors molecular ion peaks (e.g., m/z 265 [M+H]+) and detects low-level impurities .

- HPLC retention time : Compare with reference standards (e.g., 1.40 minutes under SMD-TFA05 conditions) .

- Elemental analysis : Validate C, H, N, and F content to confirm stoichiometry .

What are the known stability issues of this compound under various experimental conditions?

Advanced Research Question

- Thermal stability : Decomposes above 150°C, necessitating low-temperature reactions (<100°C) .

- pH sensitivity : Avoid strong acids/bases to prevent imidazole ring protonation or cleavage .

- Light sensitivity : Store in amber vials to prevent photodegradation of the trifluoromethyl group .

How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

Advanced Research Question

The -CF group acts as a strong electron-withdrawing moiety, enhancing electrophilicity at the aromatic ring. This facilitates:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。